molecular formula C9H10Cl2N2O2 B1309645 2-(3,4-Dichlorophenoxy)propanohydrazide CAS No. 588673-62-5

2-(3,4-Dichlorophenoxy)propanohydrazide

Cat. No.: B1309645
CAS No.: 588673-62-5
M. Wt: 249.09 g/mol
InChI Key: QRDXUCWCNIUPTK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenoxy)propanohydrazide typically involves the reaction of 3,4-dichlorophenol with epichlorohydrin to form 2-(3,4-dichlorophenoxy)propanol. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions generally include:

    Temperature: Room temperature

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalyst, depending on the specific reaction step

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors to handle the increased volume of reactants

    Purification: Techniques such as recrystallization or chromatography to ensure high purity of the final product

    Quality Control: Rigorous testing to meet industry standards for purity and consistency

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenoxy)propanohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler hydrazides.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products

    Oxidation Products: Dichlorophenoxypropanoic acid derivatives

    Reduction Products: Simplified hydrazides

    Substitution Products: Functionalized derivatives with various substituents

Scientific Research Applications

2-(3,4-Dichlorophenoxy)propanohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenoxy)propanohydrazide involves its interaction with specific molecular targets. The compound can:

    Bind to Proteins: Interact with proteins to modulate their activity.

    Inhibit Enzymes: Act as an enzyme inhibitor, affecting various biochemical pathways.

    Alter Cellular Processes: Influence cellular processes by modifying protein functions and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenoxy)propanohydrazide
  • 2-(3,5-Dichlorophenoxy)propanohydrazide
  • 2-(4-Chlorophenoxy)propanohydrazide

Uniqueness

2-(3,4-Dichlorophenoxy)propanohydrazide is unique due to its specific dichlorophenoxy group positioning, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-(3,4-dichlorophenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2O2/c1-5(9(14)13-12)15-6-2-3-7(10)8(11)4-6/h2-5H,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDXUCWCNIUPTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407293
Record name 2-(3,4-dichlorophenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588673-62-5
Record name 2-(3,4-dichlorophenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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